4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3
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Overview
Description
4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 is a stable isotope-labeled compound derived from curcumin. It is primarily used in scientific research as an impurity standard for curcumin . The molecular formula of this compound is C30H34D3NO7, and it has a molecular weight of 526.65 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 involves the incorporation of deuterium atoms into the curcumin structure. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperature and pressure to ensure the stability of the deuterium atoms within the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity deuterated reagents and solvents is crucial to maintain the isotopic purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 has several scientific research applications, including:
Chemistry: Used as a reference standard for curcumin impurities and in isotopic labeling studies.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The deuterium atoms in the compound may also influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Diethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3: Similar in structure but with ethyl groups instead of methyl groups.
Uniqueness
4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
Molecular Formula |
C30H37NO7 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-4-oxo-3-(trideuteriomethyl)hex-5-enamide |
InChI |
InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+/i3D3 |
InChI Key |
UWVCYNXVZRDWSD-KTPQXUQXSA-N |
Isomeric SMILES |
[2H]C(C(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC(=O)N(CC)CC)([2H])[2H] |
Canonical SMILES |
CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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